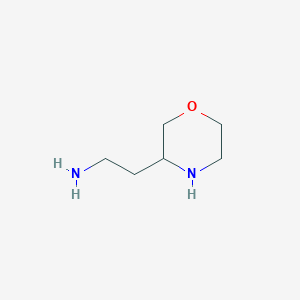

2-(Morpholin-3-yl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Morpholin-3-yl)ethan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(Morpholin-3-yl)ethan-1-amine, also known as morpholinoethylamine, is an organic compound with the molecular formula C6H14N2O. Characterized by its morpholine ring structure, this compound has garnered attention in various fields, particularly medicinal chemistry and materials science. Its unique properties and potential biological activities make it a subject of interest for further research.

- Molecular Weight : 115.18 g/mol

- Solubility : Soluble in water and organic solvents

- Structure : Contains a six-membered morpholine ring contributing to its reactivity and functional versatility.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by various pathogens.

- Enzymatic Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. This inhibition suggests therapeutic applications, particularly in cancer treatment where enzyme regulation is critical .

- Corrosion Inhibition : Notably, this compound has shown promise as a corrosion inhibitor for metals like carbon steel, functioning through adsorption mechanisms that protect against environmental degradation.

- Neuroprotective Properties : Some derivatives of this compound have been explored for their ability to cross the blood-brain barrier, indicating potential applications in treating neurodegenerative diseases.

- Cancer Therapeutics : Research has focused on the development of derivatives of this compound as small-molecule inhibitors targeting PI3K and MAPK signaling pathways, which are crucial in tumorigenesis. These studies have shown promising results in inhibiting cancer cell proliferation .

Enzymatic Inhibition Studies

A study examined the effects of various morpholine derivatives on PI3K inhibition, revealing that analogs of this compound maintained low nanomolar inhibition towards multiple PI3K isoforms. The most effective derivatives demonstrated IC50 values as low as 3.9 nM, highlighting their potential as leads for combination therapies in cancer treatment .

In Vivo Evaluations

In vivo studies using a JAK2V617F mutant myelofibrosis mouse model assessed the therapeutic efficacy of specific analogs derived from this compound. Treatment with these compounds resulted in significant reductions in spleen volume, an indicator of treatment efficacy, thereby supporting their potential use in clinical settings .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Morpholinoethylamine | C6H15N | Similar structure; used in pharmaceuticals |

| Morpholine | C4H9NO | Basic amine; less sterically hindered |

| N-(2-Aminoethyl)morpholine | C6H15N | Exhibits similar reactivity; potential therapeutic uses |

These compounds share structural similarities with this compound but differ in their functional groups and specific applications, emphasizing the unique properties and potential of this compound.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-(Morpholin-3-yl)ethan-1-amine exhibits several significant biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by various pathogens. Its derivatives have shown activity against both Gram-positive and Gram-negative bacteria, indicating potential use in antibiotic development.

Enzymatic Inhibition

The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. Notably, derivatives of this compound have been shown to inhibit phosphoinositide 3-kinase (PI3K), an enzyme critical in cancer cell proliferation. Research has demonstrated low nanomolar inhibition towards multiple PI3K isoforms, with some derivatives exhibiting IC50 values as low as 3.9 nM.

Neuroprotective Properties

Some derivatives have been explored for their ability to cross the blood-brain barrier, suggesting potential applications in treating neurodegenerative diseases. This property is particularly valuable in developing therapies for conditions such as Alzheimer's disease.

Corrosion Inhibition

This compound has shown promise as a corrosion inhibitor for metals like carbon steel. Its effectiveness arises from adsorption mechanisms that protect against environmental degradation. Studies have demonstrated that tertiary amines derived from this compound exhibit significant inhibition of corrosion processes.

Cancer Therapeutics

Research has focused on the development of derivatives of this compound as small-molecule inhibitors targeting critical signaling pathways involved in tumorigenesis. For instance, studies using a JAK2V617F mutant myelofibrosis mouse model indicated that treatment with specific analogs resulted in significant reductions in spleen volume—an indicator of treatment efficacy—thereby supporting their potential use in clinical settings .

In Vivo Evaluations

In vivo studies have assessed the therapeutic efficacy of specific analogs derived from this compound using various animal models. For example, treatment with selected derivatives resulted in notable improvements in disease symptoms associated with myelofibrosis, highlighting their potential for clinical application .

Eigenschaften

IUPAC Name |

2-morpholin-3-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-2-1-6-5-9-4-3-8-6/h6,8H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYQUIIFLIBKFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560097 |

Source

|

| Record name | 2-(Morpholin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171351-20-5 |

Source

|

| Record name | 2-(Morpholin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.